molecular formula C14H12ClNO2 B188528 N-(4-chlorophenyl)-2-phenoxyacetamide CAS No. 18861-18-2

N-(4-chlorophenyl)-2-phenoxyacetamide

Cat. No.: B188528
CAS No.: 18861-18-2
M. Wt: 261.7 g/mol
InChI Key: LKWTYSBLFSQIBX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-phenoxyacetamide as an anticancer agent.

  • Mechanism of Action :
    • In vitro studies demonstrated that this compound induces apoptosis in cancer cells, particularly HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The treatment led to a significant increase in early and late apoptotic cells, suggesting a robust mechanism for triggering cell death .
  • Case Study :
    • A study published in 2023 reported that a derivative of phenoxyacetamide exhibited a 24.51-fold increase in total apoptotic cell death in HepG2 cells compared to untreated controls. The compound also increased necrotic cell populations, indicating multiple pathways of cell death activation .
  • Data Table: Anticancer Activity
    Compound NameCell LineIC50 (µM)Mechanism
    This compoundHepG210.5Apoptosis and necrosis
    Phenoxyacetamide Derivative IMCF-715.0Apoptosis induction

Anti-inflammatory and Analgesic Activities

This compound has also been investigated for its anti-inflammatory properties.

  • Research Findings :
    • A series of derivatives were synthesized and tested for their anti-inflammatory effects against various models. The results indicated that compounds with halogen substitutions on the aromatic ring showed enhanced activity .
  • Case Study :
    • Compound 3c, which includes N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide, was found to exhibit significant anti-inflammatory and analgesic activities alongside anticancer effects, suggesting its potential as a multi-target therapeutic agent .
  • Data Table: Anti-inflammatory Activity
    Compound NameModel UsedInhibition (%)
    This compoundCarrageenan-induced paw edema65%
    Compound 3cLPS-induced inflammation70%

Neuroprotective Applications

Emerging research indicates that this compound may also serve as a neuroprotective agent.

  • Mechanism of Action :
    • Studies targeting PPAR-γ receptors suggest that derivatives of this compound can reduce neuroinflammation and oxidative stress markers in neuroblastoma cell lines .
  • Case Study :
    • A recent investigation showed that specific derivatives activated PPAR-γ, leading to reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) in Aβ-induced neuroblastoma cells, demonstrating potential for Alzheimer's disease treatment .
  • Data Table: Neuroprotective Activity
    Compound NameCell LineCytokine Reduction (%)
    This compoundSH-SY5YTNF-α (50%), IL-6 (45%)
    PPAR-γ Agonist DerivativeSH-SY5YIL-1β (40%)

Properties

CAS No.

18861-18-2

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-phenoxyacetamide

InChI

InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)

InChI Key

LKWTYSBLFSQIBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl

Key on ui other cas no.

18861-18-2

Origin of Product

United States

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